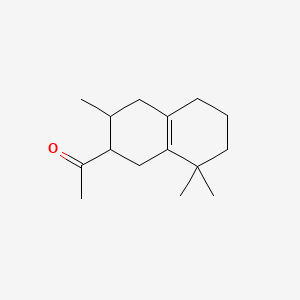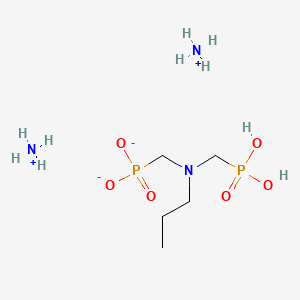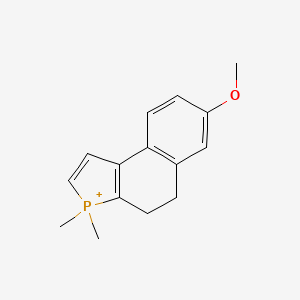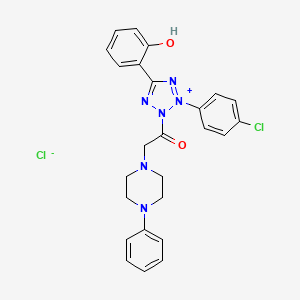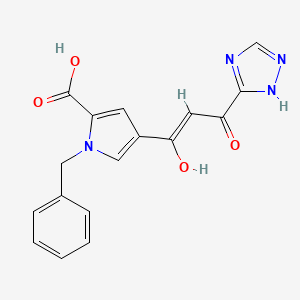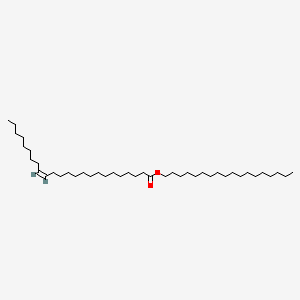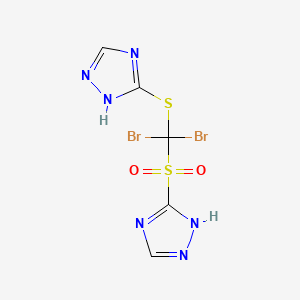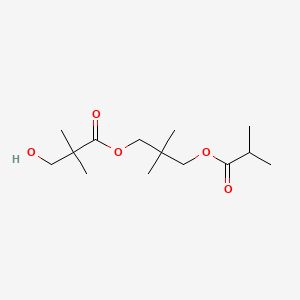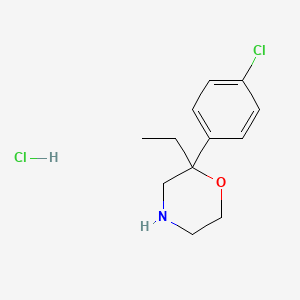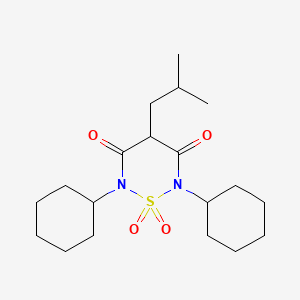
2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using cyclohexylamine and isobutylamine as starting materials, followed by cyclization with sulfur-containing reagents.
Reaction Conditions: These reactions are often carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common.
化学反应分析
Types of Reactions
2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form sulfoxides or sulfones.
Reduction: Using reducing agents to convert the compound into its corresponding thiol or amine derivatives.
Substitution: Halogenation or alkylation reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
科学研究应用
2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
相似化合物的比较
Similar Compounds
2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione derivatives: Compounds with similar core structures but different substituents.
Thiadiazole compounds: Related compounds with a thiadiazole ring instead of a thiadiazine ring.
Uniqueness
The uniqueness of 2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide lies in its specific substituents and the resulting chemical properties
属性
CAS 编号 |
117204-17-8 |
|---|---|
分子式 |
C19H32N2O4S |
分子量 |
384.5 g/mol |
IUPAC 名称 |
2,6-dicyclohexyl-4-(2-methylpropyl)-1,1-dioxo-1,2,6-thiadiazinane-3,5-dione |
InChI |
InChI=1S/C19H32N2O4S/c1-14(2)13-17-18(22)20(15-9-5-3-6-10-15)26(24,25)21(19(17)23)16-11-7-4-8-12-16/h14-17H,3-13H2,1-2H3 |
InChI 键 |
KTBKDOCENFQCMU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1C(=O)N(S(=O)(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



